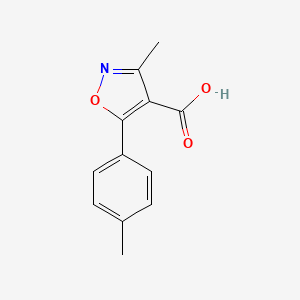
3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at adjacent positions . It’s considered a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the reaction of various compounds under different experimental settings . For example, 1,2,4-triazolo derivatives have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of isoxazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Isoxazole derivatives can be synthesized through various chemical reactions. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely. For example, the molecular weight of 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid is 235.28 g/mol .Applications De Recherche Scientifique
Odor Detection and Interaction with Aroma Compounds
Miyazawa et al. (2009) explored the odor detection of mixtures involving homologous carboxylic acids and various model odorants differing greatly in structure and odor character, including 2-hydroxy-3-methylcyclopent-2-en-1-one, furan-2-ylmethanethiol, and (3-methyl-3-sulfanylbutyl) acetate. They discovered that the carbon-chain length of carboxylic acids not only influenced their interaction with other carboxylic acids but also with unrelated compounds. This study is significant for understanding the complex interactions in odor detection and the role of structural components like carboxylic acids in aroma perception (Miyazawa et al., 2009).
Glutathione Synthesis Precursor Mobilization
Fukagawa et al. (2000) utilized L-2-oxothiazolidine-4-carboxylic acid (OTZ) as a precursor for glutathione (GSH) synthesis in a study, where they used a tagged version of OTZ to examine the precursor mobilization for GSH synthesis. The study found that the metabolic rate of OTZ hydrolysis increased when GSH stores were reduced, indicating a potential use of OTZ as a probe to identify individuals at risk for low GSH stores or with an impaired capacity to synthesize GSH (Fukagawa et al., 2000).
Drug Binding Inhibition by Furancarboxylic Acids
Niwa et al. (1988) reported the detection of various furancarboxylic acids in uremic serum, including 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. These acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were found to inhibit the binding of drugs like salicylate and 5,5-diphenylhydantoin to albumin, potentially affecting drug efficacy and safety in patients with chronic kidney disease (Niwa et al., 1988).
Influence on Fibrinolytic Activity
Andersson et al. (2009) investigated the effects of Amino methyl cyclohexane carboxylic acid, particularly its active isomer AMCA, on fibrinolytic activity. They found AMCA to be a potent inhibitor of plasminogen activation, contributing valuable insights into the management of conditions associated with increased fibrinolytic activity and/or bleeding symptoms (Andersson et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMCHXZWFJELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651197 | |
| Record name | 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
CAS RN |
91569-57-2 | |
| Record name | 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





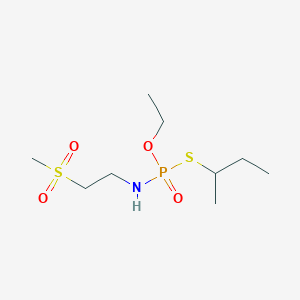


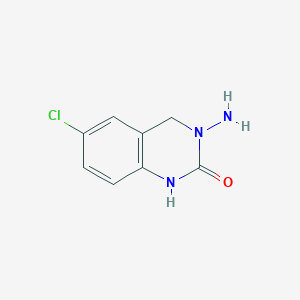
![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)
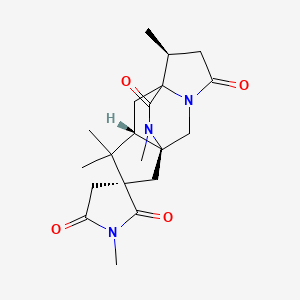
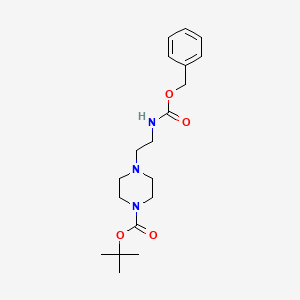
![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)
